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Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-
2-naphthol from 2-naphthol. The synthesis is a two-step process involving the initial

bromination of 2-naphthol to form an intermediate, 1,6-dibromo-2-naphthol, followed by a

selective reduction to yield the final product. This protocol is based on established and reliable

procedures, offering high yields and purity. All quantitative data is summarized for clarity, and a

detailed experimental workflow is provided.

Introduction
6-Bromo-2-naphthol is a crucial intermediate in the synthesis of various pharmaceuticals and

organic materials.[1][2] Notably, it serves as a precursor for non-steroidal anti-inflammatory

drugs (NSAIDs) like Naproxen. The procedure outlined here follows a well-documented

pathway that is both efficient and scalable for laboratory settings. The process first involves the

dibromination of the activated aromatic ring of 2-naphthol, followed by a selective reduction of

the bromine at the 1-position.
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The overall synthesis can be represented by the following reaction scheme:

Bromination: 2-Naphthol reacts with bromine in glacial acetic acid to form 1,6-dibromo-2-

naphthol.

Reduction: The intermediate, 1,6-dibromo-2-naphthol, is then reduced using mossy tin in

acetic acid to selectively remove the bromine atom at the 1-position, yielding 6-Bromo-2-
naphthol.

Experimental Protocol
This protocol is adapted from established procedures found in Organic Syntheses.[3]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (for 1 mole scale)

2-Naphthol (β-naphthol) 144.17 144 g (1 mole)

Bromine 159.808 320 g (2 moles)

Glacial Acetic Acid 60.052 ~500 mL

Mossy Tin 118.71 150 g (1.27 gram atoms)

Water 18.015 As needed

Equipment:

3 L Round-bottom flask

Dropping funnel

Reflux condenser

Heating mantle

Stirring apparatus

Vacuum filtration setup (Büchner funnel)
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Beakers and other standard laboratory glassware

Procedure:

Step 1: Bromination of 2-Naphthol

In a 3 L round-bottom flask, place 144 g (1 mole) of 2-naphthol and 400 mL of glacial acetic

acid.[3]

Prepare a solution of 320 g (2 moles) of bromine in 100 mL of glacial acetic acid. Caution:

Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated

fume hood.[1]

Fit the flask with a dropping funnel and a reflux condenser. Add the bromine solution

dropwise to the 2-naphthol mixture over a period of 15-30 minutes with gentle shaking.[3]

The 2-naphthol will dissolve, and the reaction is exothermic. Cooling may be necessary to

prevent excessive loss of hydrogen bromide gas.[3][4]

After the addition is complete, add 100 mL of water to the flask and heat the mixture to

boiling.[3]

Step 2: Reduction of 1,6-Dibromo-2-naphthol

Cool the reaction mixture to 100°C and add 25 g of mossy tin.[3] Re-attach the reflux

condenser and continue boiling until the tin has dissolved.

Add a second 25 g portion of tin and continue boiling until it dissolves.[3]

Add a final portion of 100 g of tin and boil the mixture for an additional 3 hours.[3]

Step 3: Isolation and Purification of Crude 6-Bromo-2-naphthol

Cool the reaction mixture to 50°C and filter it with suction to remove the crystalline tin salts.

[3][4]

Wash the collected tin salts on the funnel with 100 mL of cold glacial acetic acid, adding the

washings to the filtrate.[3]
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Pour the filtrate into 3 L of cold water while stirring to precipitate the crude 6-Bromo-2-
naphthol.[3]

Collect the precipitate by suction filtration and wash it with 1 L of cold water.[3]

Dry the crude product at 100°C. The yield of the crude product is typically between 214–223

g (96–100%).[3] This product is often pinkish and may contain traces of tin but is suitable for

many applications.[3]

Step 4: Further Purification (Optional)

For a higher purity product, the crude material can be purified by vacuum distillation followed by

recrystallization.[3]

Vacuum Distillation: Distill the crude product under vacuum. The boiling point of 6-Bromo-2-
naphthol is 200–205°C at 20 mmHg.[3]

Recrystallization: Dissolve the distilled product in a minimal amount of hot glacial acetic acid.

For every 25 g of distillate, use approximately 75 mL of acetic acid.[3] Add water (around 150

mL for every 75 mL of acetic acid) until the solution becomes cloudy, then reheat to boiling to

redissolve the precipitate.[3][4] Allow the solution to cool slowly to room temperature, then

cool further in an ice bath to maximize crystallization.[4]

Collect the white, crystalline product by suction filtration and dry under vacuum.
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Parameter Value Reference

Crude Product

Yield 96–100% [3]

Melting Point 123–127°C [3]

Appearance Pink solid [3]

Purified Product

Yield (after distillation) 77-96% [4]

Boiling Point 200–205°C / 20 mmHg [3]

Melting Point 127–129°C [3][5][6]

Appearance White, needle-like crystals [1][2]

Purity (after recrystallization) >99.5% [1][2]

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 6-Bromo-2-naphthol.

Safety Precautions
Bromine: is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume

hood with appropriate personal protective equipment (PPE), including gloves, safety
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goggles, and a lab coat.

Glacial Acetic Acid: is corrosive. Avoid contact with skin and eyes.

The reaction is exothermic and evolves hydrogen bromide gas, which is corrosive. Ensure

proper ventilation and consider using a gas trap.

The use of a heating mantle requires careful monitoring to control the temperature.

Conclusion
The described method for synthesizing 6-Bromo-2-naphthol from 2-naphthol is a robust and

high-yielding procedure suitable for laboratory-scale production. By following this detailed

protocol, researchers can reliably obtain this valuable intermediate for further applications in

drug discovery and materials science. For applications requiring very high purity, the optional

distillation and recrystallization steps are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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